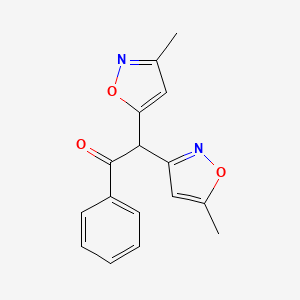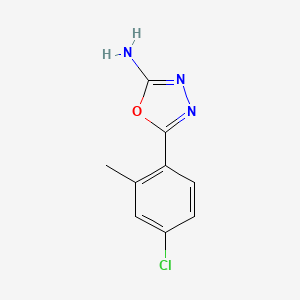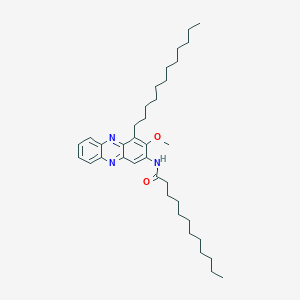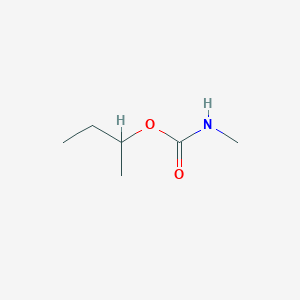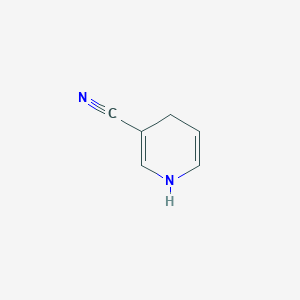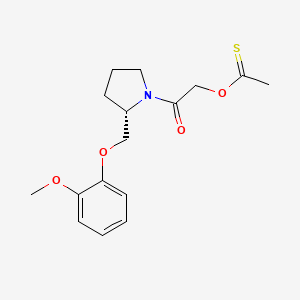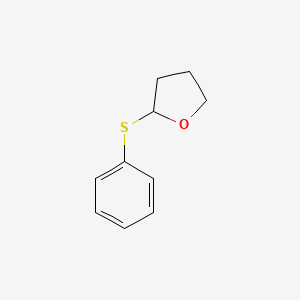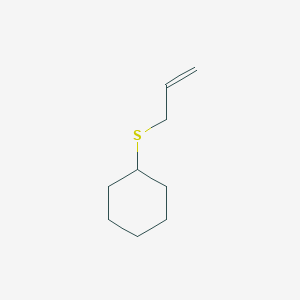
Allyl cyclohexyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(cyclohexyl)sulfane: is an organosulfur compound characterized by the presence of an allyl group and a cyclohexyl group attached to a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Allylation of Cyclohexylthiol: One common method involves the allylation of cyclohexylthiol using allyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Sulfur Insertion Reactions: Another approach involves the insertion of sulfur into a pre-formed allyl-cyclohexyl bond. This can be achieved using sulfur transfer reagents under controlled conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Allyl(cyclohexyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reduction of Allyl(cyclohexyl)sulfane can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or cyclohexyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexylthiol.
Substitution: Allyl-substituted or cyclohexyl-substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Allyl(cyclohexyl)sulfane is used as an intermediate in the synthesis of more complex organosulfur compounds.
Catalysis: It can serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting sulfur-containing biomolecules.
Industry:
Material Science: Allyl(cyclohexyl)sulfane can be used in the production of polymers and other materials with specific sulfur functionalities.
Wirkmechanismus
The mechanism by which Allyl(cyclohexyl)sulfane exerts its effects typically involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can form bonds with metals or other electrophilic centers, facilitating catalytic or synthetic transformations. The allyl and cyclohexyl groups provide steric and electronic effects that influence the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Allyl sulfide: Similar in structure but lacks the cyclohexyl group.
Cyclohexyl sulfide: Similar in structure but lacks the allyl group.
Allyl(cyclohexyl)disulfide: Contains an additional sulfur atom, forming a disulfide bond.
Uniqueness: Allyl(cyclohexyl)sulfane is unique due to the combination of the allyl and cyclohexyl groups attached to a single sulfur atom. This combination imparts distinct chemical properties, making it versatile in various synthetic and catalytic applications.
Eigenschaften
CAS-Nummer |
53439-63-7 |
|---|---|
Molekularformel |
C9H16S |
Molekulargewicht |
156.29 g/mol |
IUPAC-Name |
prop-2-enylsulfanylcyclohexane |
InChI |
InChI=1S/C9H16S/c1-2-8-10-9-6-4-3-5-7-9/h2,9H,1,3-8H2 |
InChI-Schlüssel |
PPNNVWQGVFZHNA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCSC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
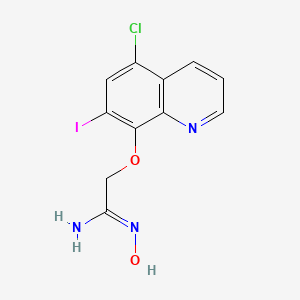
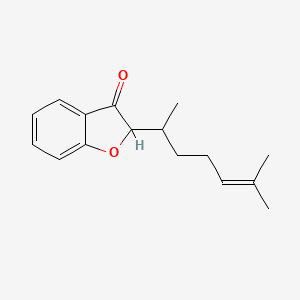
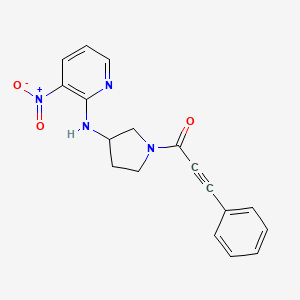
![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
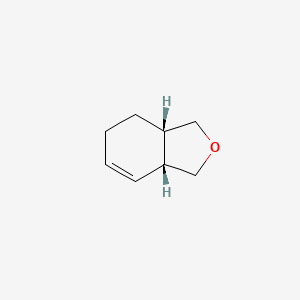
![4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12904165.png)
